molecular formula C13H10N2 B8614003 1-Phenyl-1H-pyrrolo[3,2-b]pyridine

1-Phenyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B8614003
M. Wt: 194.23 g/mol
InChI Key: LGLLMLAQDNOQIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-1H-pyrrolo[3,2-b]pyridine is a useful research compound. Its molecular formula is C13H10N2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

1-phenylpyrrolo[3,2-b]pyridine

InChI

InChI=1S/C13H10N2/c1-2-5-11(6-3-1)15-10-8-12-13(15)7-4-9-14-12/h1-10H

InChI Key

LGLLMLAQDNOQIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC3=C2C=CC=N3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1H-Pyrrolo[3,2-b]pyridine (0.5 g, 4.24 mmol), phenylboronic acid (1.03 g, 8.44 mmol), copper(II) acetate (1.54 g, 8.48 mmol), and 4A molecular sieves (2 g), were suspended in DCM (10 mL). Triethylamine (1.19 mL, 8.5 mmol) and pyridine (0.7 mL, 8.65 mmol) were added and the reaction stirred at r.t. for three days. The reaction mixture was diluted with further DCM, filtered and concentrated in vacuo. Chromatography (silica, EtOAc) gave the title compound (325 mg). δH (CDCl3) 7.80 (1H, d, J 8.2 Hz), 7.54–7.30 (7H, m), 7.15 (1H, brs), 6.88 (1H, brs). LCMS (ES+) RT 1.20 minutes, 195 (M+H)+.
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0.5 g
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1.03 g
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[Compound]
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4A
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1.19 mL
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0.7 mL
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10 mL
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1.54 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a mixture of 4-azaindole (1.20 g, 10.2 mmol), copper(I) iodide (290 mg, 1.53 mmol), 8-hydroxyquinoline (221 mg, 1.53 mmol) and potassium carbonate (1.55 g, 11.2 mmol) in DMSO (24 ml) was added iodobenzene (1.25 ml, 11.2 mmol). The reaction mixture was stirred at 130° C. for 3 h. The mixture was then cooled to room temperature and a solution of ammonium hydroxide (10% in water) and EA were added. The organic layer was separated, washed twice with brine, dried over sodium sulfate, filtered and evaporated under reduced pressure. Column chromatography on silica gel (EA/HEP) gave 560 mg of the title compound.
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1.2 g
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reactant
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221 mg
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1.55 g
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24 mL
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solvent
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copper(I) iodide
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290 mg
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catalyst
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1.25 mL
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